molecular formula C9H14N2O B2462662 (1-cyclopentyl-1H-pyrazol-5-yl)methanol CAS No. 1328640-41-0

(1-cyclopentyl-1H-pyrazol-5-yl)methanol

Cat. No. B2462662
CAS RN: 1328640-41-0
M. Wt: 166.224
InChI Key: HTMJQANRZYVGIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-cyclopentyl-1H-pyrazol-5-yl)methanol” is represented by the InChI code: 1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2 . The molecular weight of this compound is 166.22 .


Physical And Chemical Properties Analysis

“(1-cyclopentyl-1H-pyrazol-5-yl)methanol” is an oil at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

(1-cyclopentyl-1H-pyrazol-5-yl)methanol: has been studied in the context of supramolecular chemistry. Researchers have investigated its crystal structures to understand the supramolecular environment. Notably, a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes (related compounds) were used to assess the existence of planar stacking columns in pyrazole-based supramolecular structures. These compounds did not exhibit planar stacking interactions between benzenes in either solid or liquid states. The study employed techniques such as single crystal diffraction, Density Functional Theory (DFT), quantum theory of atoms in molecules (QTAIM) calculations, and liquid-state 1H nuclear magnetic resonance (NMR) spectroscopy .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. “(1-cyclopentyl-1H-pyrazol-5-yl)methanol” derivatives may exhibit potent antileishmanial and antimalarial activities. While specific studies on this compound are limited, exploring its potential in combating parasitic diseases is an intriguing avenue for further research .

Synthetic Building Blocks

The compound can serve as a versatile synthetic building block. Researchers have utilized similar pyrazoles as precursors in the synthesis of various organic molecules. By functionalizing the pyrazole ring, chemists can create diverse functionalities, making it valuable in organic synthesis .

Safety and Hazards

The safety data sheet for “(1-cyclopentyl-1H-pyrazol-5-yl)methanol” indicates that it causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid getting the compound in eyes, on skin, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

(2-cyclopentylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJQANRZYVGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-1H-pyrazol-5-yl)methanol

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